1-Benzyl-2-methylhydrazine dihydrochloride
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Overview
Description
1-Benzyl-2-methylhydrazine dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is commonly used in various fields of scientific research due to its unique chemical properties. The compound is typically found in a powdered form and is known for its stability under normal storage conditions .
Preparation Methods
The synthesis of 1-Benzyl-2-methylhydrazine dihydrochloride involves several steps. One common method includes the reaction of benzyl chloride with methylhydrazine in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
1-Benzyl-2-methylhydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-2-methylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methylhydrazine dihydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
1-Benzyl-2-methylhydrazine dihydrochloride can be compared with other similar compounds such as:
1-Benzylhydrazine dihydrochloride: Lacks the methyl group, leading to different reactivity and applications.
2-Methylhydrazine dihydrochloride: Lacks the benzyl group, affecting its chemical properties and uses.
Phenylhydrazine hydrochloride: Contains a phenyl group instead of a benzyl group, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific combination of benzyl and methyl groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-benzyl-2-methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-10-7-8-5-3-2-4-6-8;;/h2-6,9-10H,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIASLRQWAWHZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNCC1=CC=CC=C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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